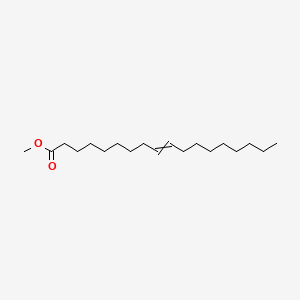

Methyl elaidate

描述

属性

IUPAC Name |

methyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDYPVFESGNLHU-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062435, DTXSID40883778 | |

| Record name | 9-Octadecenoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11343 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1937-62-8, 67762-38-3, 2462-84-2 | |

| Record name | Methyl elaidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl elaidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl elaidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 9-octadecenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ELAIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625736WPN1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Methyl Elaidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl elaidate (B1234055) is the methyl ester of elaidic acid, a monounsaturated trans-fatty acid. As a trans-isomer of methyl oleate, its distinct chemical and physical properties, along with its biological activities, make it a significant molecule of interest in various scientific disciplines, including lipidomics, drug development, and materials science. This technical guide provides a comprehensive overview of the core chemical properties of methyl elaidate, detailed experimental protocols for their determination, and an exploration of its known interactions with biological signaling pathways.

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₆O₂ | [1][2] |

| Molecular Weight | 296.49 g/mol | [3] |

| CAS Number | 1937-62-8 | |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Melting Point | 9-10 °C | [4] |

| Boiling Point | 351.45 °C at 760 mmHg (estimated); 164-165 °C at 0.5 Torr | [2][5] |

| Density | 0.871 g/mL at 20 °C | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform (B151607) and methanol. | [1][7][8][9] |

| Refractive Index | n20/D 1.452 | [5] |

| Flash Point | 198.00 °F (92.40 °C) (estimated) | [2] |

| logP (o/w) | 8.160 (estimated) | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the chemical properties of this compound. The following sections outline standard experimental protocols.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of solid this compound is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a viewing lens.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures.

-

Determination of Boiling Point (ASTM D7398 - Simulated Distillation by Gas Chromatography)

Objective: To determine the boiling range distribution of fatty acid methyl esters like this compound.

Methodology:

-

Principle: This method uses gas chromatography to separate components of a sample in order of their boiling points.[10][11][12]

-

Apparatus: A gas chromatograph (GC) equipped with a non-polar open tubular (capillary) column and a flame ionization detector (FID).

-

Procedure:

-

Sample Preparation: A sample of this compound is diluted with a suitable viscosity-reducing solvent that does not interfere with the analysis.[10]

-

Injection: A known volume of the prepared sample is injected into the GC system.

-

Chromatographic Separation: The sample is vaporized in the heated injection port and carried through the column by an inert carrier gas (e.g., helium or hydrogen). The components of the sample are separated based on their boiling points, with lower boiling point components eluting first.

-

Detection: The eluted components are detected by the FID.

-

Data Analysis: The retention times of the eluting components are correlated with their boiling points by running a calibration mixture of n-alkanes with known boiling points under the same conditions. The boiling range distribution of the this compound sample is then determined.

-

Determination of Density (Pycnometer Method)

Objective: To measure the density of liquid this compound.

Methodology:

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a precision balance, and a constant temperature water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with distilled water and placed in the constant temperature bath (e.g., at 20 °C) until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured.

-

The pycnometer is emptied, dried, and then filled with the this compound sample.

-

The pycnometer containing the sample is brought to the same constant temperature in the water bath, and its mass is determined.

-

Calculation: The density of the this compound is calculated using the following formula: Density of sample = (mass of sample / mass of water) × density of water at the measurement temperature.[13][14]

-

Determination of Solubility (Shake-Flask Method)

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

Principle: An excess amount of the solute (this compound) is agitated with the solvent for a prolonged period until equilibrium is reached.[15]

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, the mixture is allowed to stand to allow the undissolved solute to settle.

-

A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. The sample may need to be filtered or centrifuged.

-

The concentration of this compound in the saturated solution is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[7][9][16][17]

-

Spectroscopic Analysis

Objective: To obtain the proton nuclear magnetic resonance spectrum of this compound for structural elucidation.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.

-

Apparatus: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer.

-

Data Acquisition: The prepared sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired. Key parameters to be set include the number of scans, pulse width, and acquisition time.

-

Spectral Interpretation: The chemical shifts, integration, and coupling patterns of the signals in the spectrum are analyzed to confirm the structure of the this compound molecule.

Objective: To obtain the infrared spectrum of this compound to identify its functional groups, particularly the trans double bond.

Methodology:

-

Principle: The characteristic absorption of infrared radiation by the trans C=C bond in this compound occurs at approximately 966 cm⁻¹.[18][19][20][21][22]

-

Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

-

Procedure:

-

A background spectrum of the empty ATR crystal is recorded.

-

A small drop of liquid this compound is placed on the ATR crystal.

-

The sample spectrum is recorded.

-

The resulting spectrum is analyzed for the characteristic absorption bands of the ester functional group (C=O stretch) and the trans C-H out-of-plane bend.

-

Objective: To separate and identify this compound and to determine its purity.

Methodology:

-

Principle: GC separates the components of a mixture, and MS provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification.[23][24][25][26][27]

-

Apparatus: A Gas Chromatograph coupled to a Mass Spectrometer.

-

Procedure:

-

Sample Preparation: The this compound sample is typically diluted in a suitable solvent.

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The oven temperature is programmed to ramp up to ensure good separation.

-

MS Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratios of the resulting ions are measured.

-

Data Analysis: The resulting mass spectrum is compared to a library of known spectra (e.g., NIST) to confirm the identity of this compound. The peak area in the chromatogram can be used for quantitative analysis.

-

Signaling Pathways and Biological Interactions

This compound and its parent fatty acid, elaidic acid, have been shown to interact with and modulate key cellular signaling pathways.

Insulin (B600854) Signaling Pathway

Elaidic acid has been demonstrated to interfere with the insulin signaling cascade, potentially contributing to insulin resistance. A key mechanism involves the suppression of Akt (Protein Kinase B) signaling.

Mechanism of Interference:

-

Reduced Akt Accumulation: Persistent exposure to elaidate has been shown to suppress the insulin-induced accumulation of Akt at the plasma membrane.[28][29][30]

-

Impaired GLUT4 Translocation and Fusion: This disruption in Akt signaling subsequently impairs the translocation and/or fusion of GLUT4 storage vesicles with the plasma membrane.[28][29] This leads to a reduction in glucose uptake by the cell in response to insulin.

Caption: Effect of Elaidic Acid on the Insulin Signaling Pathway.

Potential Anticancer Activity and Apoptosis

Preliminary in silico studies suggest that this compound may possess anticancer properties by interacting with key proteins involved in apoptosis (programmed cell death).

Proposed Mechanism:

-

Binding to Bax: this compound is predicted to bind to the pro-apoptotic protein Bax. This interaction could potentially activate Bax, leading to the initiation of the apoptotic cascade.

-

Inhibition of MDM2: this compound may also bind to MDM2, a negative regulator of the p53 tumor suppressor protein. By inhibiting the interaction between MDM2 and p53, this compound could lead to the stabilization and activation of p53, which in turn can induce apoptosis.

Caption: Proposed Mechanism of this compound-Induced Apoptosis.

Conclusion

This technical guide provides a detailed overview of the chemical properties of this compound, standardized experimental protocols for their determination, and insights into its interactions with critical biological signaling pathways. The provided data and methodologies serve as a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and further investigation of this multifaceted molecule. The exploration of its effects on insulin signaling and its potential as an anticancer agent highlights promising avenues for future research.

References

- 1. CAS 2462-84-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 1937-62-8 [thegoodscentscompany.com]

- 3. This compound | C19H36O2 | CID 5280590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ELAIDIC ACID METHYL ESTER | 1937-62-8 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 甲基反油酸 ≥99% (capillary GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. iunajaf.edu.iq [iunajaf.edu.iq]

- 8. caymanchem.com [caymanchem.com]

- 9. egyankosh.ac.in [egyankosh.ac.in]

- 10. kaycantest.com [kaycantest.com]

- 11. Standard - Standard Test Method for Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 °C to 615 °C by Gas Chromatography ASTM D7398-21 - Svenska institutet för standarder, SIS [sis.se]

- 12. store.astm.org [store.astm.org]

- 13. cenam.mx [cenam.mx]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. byjus.com [byjus.com]

- 17. Write a Lab Report: To determine the solubility of lipids using water an.. [askfilo.com]

- 18. spectroscopyeurope.com [spectroscopyeurope.com]

- 19. Determination of total trans fats and oils by infrared spectroscopy for regulatory compliance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Determination of trans fatty acid levels by FTIR in processed foods in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 26. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 27. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 28. Elaidate, a trans fatty acid, suppresses insulin signaling for glucose uptake in a manner distinct from that of stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Association between Serum Elaidic Acid Concentration and Insulin Resistance in Two Japanese Cohorts with Different Lifestyles - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Elaidate: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical properties of methyl elaidate (B1234055), the methyl ester of elaidic acid. As the trans isomer of methyl oleate, its distinct stereochemistry influences its physical characteristics, which are critical for its application in biochemical research, as a standard in lipid analysis, and in the development of various formulations.[1][2] This document compiles key quantitative data, details the experimental protocols for their determination, and presents logical workflows for analysis.

Core Physical and Chemical Properties

Methyl elaidate is a colorless to pale yellow liquid at room temperature.[1][2][3] It is characterized as a fatty acid methyl ester (FAME) with a trans double bond at the ninth carbon position.[2]

Data Summary: Physical Properties of this compound

The following table summarizes the key quantitative physical properties of this compound compiled from various sources.

| Property | Value | Conditions | References |

| Molecular Formula | C₁₉H₃₆O₂ | - | [3][4][5][6] |

| Molecular Weight | 296.49 g/mol | - | [3][4][5][7][8] |

| Appearance | Colorless to amber clear liquid | Ambient | [1][3][4] |

| Density | 0.871 g/mL | at 20 °C | [3][7][9][10] |

| 0.8790 g/cm³ | at 16 °C | [11] | |

| Melting Point | 9 - 10 °C | - | [3][9][10] |

| 10.75 °C | - | [11] | |

| -19.9 °C | Estimated, @ 760 mmHg | [4] | |

| Boiling Point | 351.45 °C | Estimated, @ 760 mmHg | [4] |

| 220 °C | @ 24 mmHg | [3][10][12] | |

| 164 - 165 °C | @ 0.5 Torr | [11] | |

| 186 °C | @ 9 mmHg | [13] | |

| Refractive Index | 1.452 | n20/D | [3][10][11] |

| 1.450 | n20/D | [9] | |

| Solubility | Insoluble in water | 25 °C (0.005588 mg/L est.) | [4] |

| Soluble | Chloroform, Methanol | [3][14] | |

| Miscible | Ethyl alcohol, Ether | [11] | |

| Flash Point | 92.4 °C | TCC (estimated) | [4] |

| -3 °C | - | [3][11] | |

| Purity/Assay | ≥99% | (capillary GC) | [5][7] |

| >98.0% | (GC) | [12] |

Experimental Protocols for Property Determination

The accurate determination of this compound's physical properties relies on standardized experimental methodologies. Below are detailed protocols for key measurements.

Gas chromatography is the standard method for determining the purity of FAMEs and analyzing their isomeric composition.[15][16]

Objective: To determine the purity of a this compound sample and separate it from other fatty acid methyl esters, including its cis-isomer, methyl oleate.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

-

Highly polar capillary column (e.g., 100% poly(biscyanopropyl siloxane) or Carbowax-type).[16][17][18]

-

Autosampler or manual injection system.

Methodology:

-

Sample Preparation: Dilute the this compound sample in a suitable solvent such as iso-octane or hexane (B92381) to a concentration of approximately 10-50 ng/µL.[15]

-

GC Configuration:

-

Injector: Set to 250-280 °C with a split ratio (e.g., 1:50 or 1:200) to avoid column overloading.[15][19]

-

Carrier Gas: Use hydrogen or helium at a constant flow rate (e.g., 1 mL/min).[15][20]

-

Oven Temperature Program: An initial temperature of ~120-175 °C, held for a few minutes, followed by a ramp of 3-5 °C/min to a final temperature of ~230-250 °C, held for several minutes.[15][19] The specific program should be optimized to achieve baseline separation of all components.

-

Detector (FID): Set to 250-280 °C.[19]

-

-

Injection: Inject 1 µL of the prepared sample into the GC.[15]

-

Data Analysis: Identify the this compound peak based on the retention time of a certified reference standard. Calculate purity by determining the peak area percentage of this compound relative to the total area of all detected peaks.

This technique is a precise method for determining the density of liquids.[21]

Objective: To measure the density of liquid this compound at a specified temperature (e.g., 20 °C).

Instrumentation:

-

Digital densitometer utilizing the oscillating U-tube principle.

-

Thermostatic control unit (Peltier) to maintain a constant temperature.

-

Syringe for sample injection.

Methodology:

-

Calibration: Calibrate the instrument using two standards of known density, typically dry air and degassed, bidistilled water.[22]

-

Temperature Equilibration: Set the instrument to the desired temperature (20.00 ± 0.01 °C) and allow it to stabilize.

-

Sample Injection: Inject the this compound sample into the oscillating U-tube using a syringe, ensuring no air bubbles are present.

-

Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the liquid. The instrument automatically converts this reading to a density value.

-

Cleaning: After measurement, thoroughly clean the U-tube with appropriate solvents (e.g., ethanol (B145695) followed by acetone) and dry it completely before the next measurement.

-

Replicates: Perform measurements in triplicate to ensure accuracy and report the mean value.[22]

DSC is a thermoanalytical technique used to determine the melting point and characterize phase transitions of a material.

Objective: To determine the melting point of this compound.

Instrumentation:

-

Differential Scanning Calorimeter (DSC).

-

Hermetically sealed aluminum pans.

-

Cooling system (e.g., liquid nitrogen).

Methodology:

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.

-

Thermal Program:

-

Cool the sample to a temperature well below its expected melting point (e.g., -50 °C).

-

Heat the sample at a controlled rate (e.g., 2-5 °C/min) through its melting transition.

-

-

Data Acquisition: The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference. This is recorded as a function of temperature.

-

Data Analysis: The melting point is determined from the resulting thermogram. It is typically reported as the peak maximum of the endothermic melting event.

Due to the high boiling point of this compound at atmospheric pressure, which can lead to decomposition, its boiling point is often measured under reduced pressure.[23] Thermogravimetric Analysis (TGA) can be used to estimate the normal boiling point.[24]

Objective: To determine the boiling point of this compound at a specific pressure.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) or a vapor-liquid equilibrium (VLE) apparatus.[23]

-

Vacuum pump and pressure controller.

-

High-precision temperature sensor.

Methodology (TGA Principle):

-

Sample Loading: Place a small sample of this compound into the TGA sample pan.

-

Heating Program: Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen).

-

Data Acquisition: The TGA records the mass of the sample as a function of temperature. The boiling point is correlated with the temperature at which the maximum rate of mass loss occurs.[24]

Methodology (VLE Apparatus Principle):

-

System Setup: Introduce a sample of this compound into the VLE apparatus.[23]

-

Pressure Control: Set the system to the desired pressure using the vacuum pump and controller.

-

Heating: Heat the liquid until it reaches a state of equilibrium with its vapor phase.

-

Measurement: Record the temperature at which this equilibrium is achieved. This temperature is the boiling point at the set pressure.[23]

References

- 1. CAS 2462-84-2: this compound | CymitQuimica [cymitquimica.com]

- 2. CAS 1937-62-8: this compound | CymitQuimica [cymitquimica.com]

- 3. ELAIDIC ACID METHYL ESTER | 1937-62-8 [chemicalbook.com]

- 4. This compound, 1937-62-8 [thegoodscentscompany.com]

- 5. scbt.com [scbt.com]

- 6. GSRS [precision.fda.gov]

- 7. エライジン酸メチル ≥99% (capillary GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C19H36O2 | CID 5280590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound analytical standard 1937-62-8 [sigmaaldrich.com]

- 10. chemwhat.com [chemwhat.com]

- 11. echemi.com [echemi.com]

- 12. Methyl trans-9-Octadecenoate 1937-62-8 | TCI AMERICA [tcichemicals.com]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. caymanchem.com [caymanchem.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 17. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]

- 20. static.igem.org [static.igem.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 24. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Methyl Elaidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl elaidate (B1234055) is the methyl ester of elaidic acid, the principal trans-unsaturated fatty acid. As the geometric isomer of methyl oleate, its distinct spatial configuration confers unique physicochemical properties and biological activities that are of significant interest in various research and development domains. This technical guide provides an in-depth overview of methyl elaidate, encompassing its chemical identity, physical and chemical characteristics, relevant experimental protocols, and its role in biological systems.

Chemical Identity and Synonyms

This compound is known by several names and is registered under various chemical identifiers. A comprehensive list is provided in Table 1.

Table 1: Synonyms and Chemical Identifiers for this compound

| Category | Identifier |

| Systematic Name | Methyl (E)-octadec-9-enoate |

| Common Synonyms | Elaidic acid methyl ester, Methyl trans-9-octadecenoate |

| CAS Number | 1937-62-8, 2462-84-2[1] |

| Molecular Formula | C₁₉H₃₆O₂[2] |

| Molecular Weight | 296.49 g/mol [2] |

| InChI Key | QYDYPVFESGNLHU-ZHACJKMWSA-N[1] |

| PubChem CID | 5280590[1] |

| EINECS Number | 217-712-4[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in Table 2. These properties are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | 9-10 °C | [1] |

| Boiling Point | 164-165 °C at 0.5 Torr | [4] |

| Density | 0.871 g/mL at 20 °C | [1] |

| Refractive Index | 1.452 at 20 °C | [4] |

| Solubility | Insoluble in water; soluble in chloroform (B151607) and methanol (B129727) | [4][5] |

| Flash Point | 113 °C | [6] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Key spectral features are summarized in Table 3.

Table 3: Summary of Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ 5.37 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH₃), 2.30 (t, 2H, -CH₂COO-), 1.99 (m, 4H, -CH₂-CH=), 1.63 (m, 2H, -CH₂-CH₂COO-), 1.28 (m, 20H, -(CH₂)₁₀-), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 174.4, 130.5, 130.3, 51.4, 32.6, 31.9, 29.7, 29.5, 29.3, 29.2, 29.1, 29.0, 25.0, 22.7, 14.1 |

| IR (Neat) | ν (cm⁻¹) 2925, 2854 (C-H stretch), 1743 (C=O stretch), 1463, 1436 (C-H bend), 1170 (C-O stretch), 966 (trans C-H bend) |

| Mass Spectrometry (EI) | m/z 296 (M⁺), 265, 222, 180, 138, 97, 83, 69, 55 |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from elaidic acid via Fischer esterification.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve elaidic acid in an excess of anhydrous methanol (e.g., 20-fold molar excess).

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid (typically 1-2% of the elaidic acid weight).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the this compound into a non-polar organic solvent like hexane (B92381) or diethyl ether.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the analysis of fatty acid methyl esters, including this compound.

Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as hexane or dichloromethane, to a final concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Injector: Set the injector temperature to 250 °C with a split ratio of 50:1.

-

Oven Program: A temperature gradient is employed for optimal separation. For example, start at 100 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Temperatures: Set the ion source and transfer line temperatures to 230 °C and 280 °C, respectively.

-

-

Data Analysis: Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum.

Biological Role and Signaling Pathways

Recent studies have highlighted the distinct biological effects of elaidic acid, and by extension its methyl ester, compared to its cis-isomer, oleic acid. Elaidic acid has been shown to influence the global DNA methylation profile and induce a pro-inflammatory and adipogenic transcriptional response in cellular models.

Figure 1: Simplified diagram illustrating the influence of elaidic acid on cellular processes.

The workflow for investigating these effects typically involves treating a cell line with elaidic acid followed by genome-wide analysis.

Figure 2: A typical experimental workflow for studying the genomic effects of fatty acids.

Conclusion

This compound serves as an important standard and research tool in the study of trans fatty acids. Its well-defined chemical and physical properties, coupled with established analytical protocols, enable its use in a wide range of applications. The emerging understanding of its distinct biological effects underscores the importance of further research into the molecular mechanisms underlying the physiological consequences of trans fatty acid consumption. This guide provides a foundational resource for professionals engaged in such endeavors.

References

Methyl Elaidate: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl elaidate (B1234055), the methyl ester of elaidic acid, is a monounsaturated trans fatty acid found in various natural sources. While often associated with industrially hydrogenated oils, its presence in the natural world, from fungi and plants to microorganisms, warrants a deeper scientific understanding. This technical guide provides an in-depth exploration of the natural occurrences of methyl elaidate, presenting quantitative data from diverse biological matrices. Detailed experimental protocols for the extraction, derivatization, and quantification of this compound are provided to ensure reproducible and accurate analysis. Furthermore, this guide delves into the current understanding of the biosynthetic origins of its precursor, elaidic acid, in nature and discusses the known and putative signaling pathways affected by this trans fatty acid ester. Visual workflows and pathway diagrams generated using Graphviz are included to facilitate a clear understanding of the complex processes involved. This document serves as a critical resource for researchers and professionals in the fields of natural product chemistry, analytical chemistry, and drug development who are investigating the roles and applications of this compound.

Natural Sources of this compound

This compound has been identified in a diverse range of natural sources, spanning the fungal, plant, and microbial kingdoms. While its concentration can vary significantly depending on the organism and environmental conditions, its presence is noteworthy. The following table summarizes the known natural sources and, where available, the concentration of this compound.

| Natural Source | Species | Part/Matrix | Concentration of this compound | Reference(s) |

| Fungi | Ganoderma carnosum | Not Specified | Present, concentration not specified | [1] |

| Ganoderma lucidum | Spores | Present, but oleic and palmitic acids are more significant | [2] | |

| Plants | Abies spectabilis | Not Specified | Present, concentration not specified | [1] |

| Olea europaea (Olive) | Fruit Oil | Present, but typically in trace amounts in extra virgin olive oil unless heated | [3][4][5] | |

| Oryza sativa (Rice) | Bran Oil | Up to 33.65% of total fatty acid methyl esters in some processed oils | [4] | |

| Salvia officinalis (Sage) | Oil (from Cuba) | 0.11% | ||

| Microalgae | Botryococcus braunii | Biodiesel | Present as a component of Fatty Acid Methyl Esters (FAMEs) | [6][7] |

Experimental Protocols

Accurate quantification of this compound from natural sources requires robust and validated analytical methodologies. The following section details the key experimental protocols for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Lipid Extraction from Plant and Fungal Matrices

A common and effective method for extracting total lipids is a modified Folch or Bligh-Dyer method, which utilizes a chloroform (B151607) and methanol (B129727) solvent system.

Materials:

-

Biological sample (e.g., ground fungal fruiting bodies, dried plant leaves)

-

Chloroform

-

Methanol

-

Deionized water

-

Homogenizer or mortar and pestle

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen evaporation system

Protocol:

-

Weigh approximately 1 gram of the homogenized biological sample into a glass centrifuge tube.

-

Add a solvent mixture of chloroform:methanol (2:1, v/v). For every 1 gram of sample, use 20 mL of the solvent mixture.

-

Agitate the mixture vigorously for 20-30 minutes at room temperature.

-

Add deionized water to the mixture to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v). This will induce phase separation.

-

Centrifuge the mixture at 2000 x g for 10 minutes to pellet the solid material and clearly separate the liquid phases.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

-

Evaporate the chloroform under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C, or under a gentle stream of nitrogen.

-

The resulting lipid extract can be weighed to determine the total lipid content and then used for derivatization.

Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the fatty acids in the lipid extract must be converted to their more volatile methyl esters. A common method involves the use of boron trifluoride (BF3) in methanol.

Materials:

-

Lipid extract

-

BF3-methanol solution (14% w/v)

-

n-Hexane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Glass reaction vials with Teflon-lined caps

Protocol:

-

Dissolve a known amount of the lipid extract (e.g., 10-25 mg) in a small volume of toluene (B28343) (e.g., 1 mL) in a glass reaction vial.

-

Add 2 mL of 14% BF3-methanol solution to the vial.

-

Seal the vial tightly and heat at 100°C for 30-60 minutes in a heating block or water bath.

-

Cool the vial to room temperature.

-

Add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution to the vial.

-

Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane (B92381) layer.

-

Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

The resulting FAME solution is ready for GC-MS analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and quantification of FAMEs.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A polar capillary column, such as a DB-23 or a similar cyanopropyl-substituted phase, is recommended for the separation of cis and trans isomers of fatty acid methyl esters. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 180°C at 10°C/min.

-

Ramp to 240°C at 5°C/min, hold for 10 minutes.

-

-

Mass Spectrometer (if used):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Quantification:

-

Identification of this compound is achieved by comparing its retention time and mass spectrum to that of a certified reference standard.

-

Quantification is performed by creating a calibration curve using a series of known concentrations of a this compound standard. An internal standard (e.g., methyl heptadecanoate) should be used to correct for variations in sample preparation and injection volume.

Biosynthesis and Signaling Pathways

Biosynthesis of Elaidic Acid

The direct enzymatic synthesis of this compound has not been extensively studied in most organisms. It is generally accepted that elaidic acid is the precursor, which is then esterified to form this compound. The biosynthesis of elaidic acid, a trans-isomer of oleic acid, is not a common pathway in most plants and fungi.

In ruminant animals, elaidic acid is formed as a byproduct of the biohydrogenation of dietary polyunsaturated fatty acids by rumen bacteria.

In some plants and fungi, the formation of trans fatty acids can occur through enzymatic isomerization of cis double bonds, although the specific enzymes responsible for producing elaidic acid are not well-characterized. Fatty acid synthesis in plants and fungi primarily occurs in the plastids and cytoplasm, respectively, through the action of fatty acid synthase (FAS) complexes, which produce saturated fatty acids. Desaturase enzymes then introduce cis double bonds. The formation of a trans double bond at the delta-9 position of an 18-carbon fatty acid is an atypical enzymatic reaction.

Caption: Putative biosynthetic pathway of this compound.

Signaling Pathways

The biological effects of this compound are likely mediated through the actions of its parent fatty acid, elaidic acid. Research has indicated that elaidic acid can influence several cellular signaling pathways, primarily related to lipid metabolism, inflammation, and apoptosis.

An in-silico study has suggested that this compound may directly interact with key proteins in the apoptotic pathway.[8] Specifically, molecular docking studies have shown that this compound can bind to the active sites of Bax, a pro-apoptotic protein, and MDM2, an inhibitor of the p53 tumor suppressor protein.[8] By binding to MDM2, this compound could potentially disrupt the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 can then upregulate the expression of pro-apoptotic genes, including Bax, ultimately leading to programmed cell death.

Caption: Putative signaling pathway of this compound-induced apoptosis.

Conclusion

This compound, while often perceived as a product of industrial processes, is a naturally occurring fatty acid ester found across different biological kingdoms. This guide has provided a comprehensive overview of its known natural sources, along with detailed methodologies for its accurate quantification. The exploration of its biosynthetic origins and its potential interactions with key cellular signaling pathways, particularly in apoptosis, highlights the need for further research to fully elucidate its biological roles. The information presented herein serves as a foundational resource for scientists and researchers, enabling further investigation into the chemistry, biology, and potential applications of this intriguing natural compound.

References

- 1. Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. luminescents.net [luminescents.net]

- 4. Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aocs.org [aocs.org]

- 7. phcog.com [phcog.com]

- 8. academic.oup.com [academic.oup.com]

Synthesis of Methyl Elaidate for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl elaidate (B1234055), a fatty acid methyl ester (FAME) of significant interest in various research fields. Methyl elaidate, the methyl ester of elaidic acid (the trans isomer of oleic acid), is frequently utilized as a standard in gas chromatography (GC) for the analysis of fatty acids and as a component in studies related to lipid metabolism and the biological effects of trans fatty acids.[1] This document details the primary synthetic routes, experimental protocols, purification techniques, and characterization methods for producing high-purity this compound for laboratory use.

Overview of Synthetic Methodologies

The synthesis of this compound can be approached through two principal chemical reactions common to the preparation of fatty acid methyl esters:

-

Fischer-Speier Esterification of Elaidic Acid: This classic method involves the direct esterification of elaidic acid with methanol (B129727) in the presence of an acid catalyst. The reaction is an equilibrium process, and strategies are employed to drive it towards the product side.[2][3][4]

-

Base-Catalyzed Transesterification of Trielaidin (B52976): This process involves the reaction of a triglyceride containing elaidic acid acyl groups (trielaidin) with methanol in the presence of a basic catalyst to produce this compound and glycerol. This method is often faster than acid-catalyzed esterification.

The choice of method depends on the availability of the starting material (elaidic acid vs. trielaidin), desired scale, and the equipment at hand.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound. These are representative procedures based on established methods for fatty acid methyl ester synthesis.

Method 1: Fischer-Speier Esterification of Elaidic Acid

This protocol describes the synthesis of this compound from elaidic acid using sulfuric acid as a catalyst.[5][6]

Materials:

-

Elaidic acid (C18H34O2)

-

Anhydrous methanol (CH3OH)

-

Concentrated sulfuric acid (H2SO4)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve elaidic acid in an excess of anhydrous methanol (e.g., a 10 to 50-fold molar excess of methanol).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the solution. A typical catalyst loading is 1-2% v/v relative to the methanol.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is often complete within 2-4 hours. For higher yields, the reaction can be left to proceed overnight at a slightly lower temperature (e.g., 50-60°C).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add an equal volume of hexane and an equal volume of water. Shake gently and allow the layers to separate.

-

Carefully drain the lower aqueous layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. Check the pH of the aqueous wash to ensure it is neutral or slightly basic.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation:

-

Filter off the drying agent.

-

Remove the solvent (hexane and excess methanol) under reduced pressure using a rotary evaporator to yield crude this compound.

-

Method 2: Base-Catalyzed Transesterification of Trielaidin

This protocol outlines the synthesis of this compound from trielaidin using sodium methoxide (B1231860) as a catalyst.[7][8][9]

Materials:

-

Trielaidin (C57H104O6)

-

Anhydrous methanol (CH3OH)

-

Sodium methoxide (CH3ONa) solution (e.g., 25-30% in methanol) or solid sodium methoxide

-

Hexane

-

Dilute acetic acid or citric acid solution

-

Distilled water

-

Anhydrous sodium sulfate (Na2SO4)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve trielaidin in anhydrous methanol. A molar ratio of at least 6:1 methanol to triglyceride is recommended to drive the reaction to completion.

-

Catalyst Addition: Add the sodium methoxide catalyst to the mixture. A typical catalyst concentration is 0.5-1.0% by weight of the trielaidin. If using solid sodium methoxide, it should be freshly prepared or handled under an inert atmosphere to prevent deactivation by moisture.

-

Reaction: Stir the mixture vigorously at 60-65°C. The reaction is typically rapid and can be complete in 1-2 hours. The progress can be monitored by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add a dilute solution of acetic acid or citric acid to neutralize the catalyst.

-

Transfer the mixture to a separatory funnel and add hexane and water.

-

Allow the layers to separate. The lower layer will contain glycerol, excess methanol, and salts.

-

Drain the lower aqueous/glycerol layer.

-

Wash the upper organic layer with distilled water until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation:

-

Filter off the drying agent.

-

Remove the hexane under reduced pressure using a rotary evaporator to obtain crude this compound.

-

Purification of this compound

The crude product from either synthesis may contain unreacted starting materials, by-products, and residual catalyst. For research applications requiring high purity, further purification is necessary.

-

Distillation: Vacuum distillation is an effective method for purifying this compound, which has a relatively high boiling point. This technique separates the desired ester from less volatile impurities.

-

Column Chromatography: For smaller scale preparations or to achieve very high purity, silica (B1680970) gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate (B1210297) in a high hexane ratio (e.g., 98:2), is typically used. The progress of the separation can be monitored by TLC.[10]

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of fatty acid methyl esters, which are applicable to this compound.

Table 1: Comparison of Synthesis Methods for Fatty Acid Methyl Esters

| Parameter | Fischer-Speier Esterification | Base-Catalyzed Transesterification |

| Starting Material | Elaidic Acid | Trielaidin |

| Catalyst | Sulfuric Acid, HCl, p-TsOH | Sodium Methoxide, Potassium Hydroxide |

| Typical Reaction Time | 2 - 16 hours | 1 - 2 hours |

| Typical Temperature | 60 - 100°C (Reflux) | 60 - 65°C |

| Typical Molar Ratio (Methanol:Substrate) | >10:1 | ~6:1 |

| Reported Yields (for similar FAMEs) | >95%[11] | >98%[7] |

| Purity (after purification) | >99% | >99% |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C19H36O2 |

| Molecular Weight | 296.49 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 1937-62-8 |

| Melting Point | 9-10 °C |

| Boiling Point | ~213 °C at 15 mmHg |

| Density | ~0.871 g/mL at 20°C |

| Solubility | Soluble in chloroform, methanol, hexane |

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary method for assessing the purity of this compound and confirming its identity. The retention time should match that of a certified reference standard, and the mass spectrum should show the characteristic molecular ion peak (m/z 296) and fragmentation pattern.[12][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the molecule, including the presence of the methyl ester group and the trans double bond.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic strong carbonyl (C=O) stretch for the ester group around 1740 cm-1 and a distinct peak for the trans C-H bend of the double bond around 965 cm-1.

Mandatory Visualizations

Synthesis Workflows

Caption: Overview of the two primary synthetic routes to this compound.

General Fischer Esterification Mechanism

Caption: Simplified mechanism of the acid-catalyzed Fischer esterification.

Purification Workflow

Caption: General workflow for the purification of synthesized this compound.

References

- 1. data.epo.org [data.epo.org]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. scienceready.com.au [scienceready.com.au]

- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. tsijournals.com [tsijournals.com]

- 12. benchchem.com [benchchem.com]

- 13. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Biological Landscape of Methyl Elaidate: A Technical Guide for Researchers

Introduction

Methyl elaidate (B1234055), the methyl ester of elaidic acid (the most abundant trans fatty acid), is a molecule of increasing interest in biomedical research. While historically utilized as a reference standard in fatty acid analysis, emerging evidence suggests it may possess distinct biological activities, primarily through its presumed intracellular conversion to elaidic acid. This technical guide provides an in-depth overview of the current understanding of the biological functions of methyl elaidate and its parent compound, elaidic acid, with a focus on its potential anticancer, epigenetic, and immunomodulatory effects. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and known signaling pathways.

Anticancer and Pro-Apoptotic Potential

An in-silico study has proposed that this compound may exert anticancer effects by inducing apoptosis.[1] This is hypothesized to occur through the direct interaction of this compound with key proteins in the apoptotic pathway.

Interaction with Bax and MDM2

Molecular docking simulations suggest that this compound can bind to the active sites of both Bax, a pro-apoptotic protein, and Mouse Double Minute 2 homolog (MDM2), a negative regulator of the p53 tumor suppressor.[1] By binding to MDM2, this compound could potentially inhibit the MDM2-p53 interaction, leading to the stabilization and activation of p53, a critical step in initiating apoptosis. Concurrently, its interaction with Bax may directly promote the mitochondrial apoptotic pathway.

While these in-silico findings are promising, it is crucial to note that experimental validation of these interactions, including binding affinities, is not yet available in the published literature.

-

Diagram of Proposed Apoptotic Pathway

Cytotoxicity in Cancer Cell Lines

While direct cytotoxicity data for this compound is limited, a derivative, gemcitabine (B846) elaidate, has shown significant cytotoxic effects in pancreatic cancer cell lines. This suggests that the elaidate moiety may play a role in the efficacy of anticancer agents.

Epigenetic Modifications: DNA Methylation

Elaidic acid has been demonstrated to significantly alter global DNA methylation patterns in both in-vitro and in-vivo models. These epigenetic modifications may underlie some of the long-term health effects associated with trans fatty acid consumption.

Biphasic Effect on Global DNA Methylation

In human THP-1 monocytes, elaidic acid induces a biphasic effect on global DNA methylation. At lower concentrations (1-50 µM), it leads to hypermethylation, while higher concentrations (up to 200 µM) result in hypomethylation.[2][3]

In-Vivo DNA Hypermethylation

Maternal supplementation with elaidic acid in mice has been shown to cause a significant increase in global DNA methylation in the adipose tissue of their offspring, an effect that persists postnatally.[2]

Table 1: Quantitative Data on Elaidic Acid-Induced DNA Methylation Changes

| Model System | Compound | Concentration/Dose | Effect on Global DNA Methylation | Reference |

| Human THP-1 Monocytes | Elaidic Acid | 1-50 µM | Hypermethylation (5.2% increase in 5mdC levels) | [2] |

| Human THP-1 Monocytes | Elaidic Acid | up to 200 µM | Hypomethylation | [2] |

| Mouse Offspring Adipose Tissue | Elaidic Acid | Maternal Supplementation (Pregnancy) | 7.8% increase in DNA methylation | [2] |

| Mouse Offspring Adipose Tissue | Elaidic Acid | Maternal Supplementation (Lactation) | 14.4% increase in DNA methylation | [2] |

Immunomodulation: Macrophage Function and Zinc Homeostasis

Elaidic acid has been shown to uniquely disrupt zinc homeostasis in human macrophages, a mechanism distinct from that of its cis-isomer, oleic acid. This disruption may contribute to the pro-inflammatory effects associated with trans fats.[4]

Alteration of Zinc Homeostasis

Elaidic acid treatment of human macrophages leads to a sustained increase in intracellular free zinc (Zn2+). This is achieved by downregulating the expression of zinc-binding metallothioneins and upregulating the expression of the zinc importer SLC39A10.[4]

-

Diagram of Elaidic Acid's Effect on Macrophage Zinc Homeostasis

Experimental Protocols

This section provides an overview of the methodologies used in the cited research. For detailed, step-by-step protocols, it is recommended to consult the original publications.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

General Protocol Outline:

-

Seed cells in a 96-well plate at a predetermined density.

-

Treat cells with various concentrations of the test compound (e.g., elaidic acid) for a specified duration (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm).

-

DNA Methylation Analysis

-

Global DNA Methylation in THP-1 Cells (HPLC-based):

-

Extract genomic DNA from treated and control THP-1 cells.

-

Hydrolyze the DNA to its constituent nucleosides.

-

Separate the nucleosides using high-performance liquid chromatography (HPLC).

-

Quantify the amounts of 5-methyl-2'-deoxycytidine (B118692) (5mdC) and 2'-deoxyguanosine (B1662781) (dG).

-

Calculate the percentage of 5mdC relative to dG.[2]

-

-

Global DNA Methylation in Adipose Tissue (MethylFlash™ Kit):

-

Extract genomic DNA from mouse adipose tissue.

-

Use a MethylFlash™ kit, which is an ELISA-based method to quantify global DNA methylation.

-

The assay involves the binding of methylated DNA to the wells of a microplate and subsequent detection with an antibody specific for 5-methylcytosine.

-

Quantify the amount of methylated DNA by measuring the absorbance and comparing it to a standard curve.[2]

-

Intracellular Zinc Measurement

-

Fluorescent Probe-based Assay:

-

Load macrophages with a zinc-sensitive fluorescent probe, such as FluoZin-3 AM.

-

Treat the cells with elaidic acid or control vehicle.

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates a rise in intracellular free zinc.[4]

-

Metabolism of this compound

It is widely presumed that this compound is hydrolyzed by intracellular esterases to yield elaidic acid and methanol. The observed biological effects are therefore largely attributed to elaidic acid. However, direct evidence for this specific metabolic conversion in the context of the reported cellular effects is an area that warrants further investigation.

Conclusion

The available evidence suggests that this compound, likely through its conversion to elaidic acid, is a biologically active molecule with the potential to influence key cellular processes, including apoptosis, epigenetic regulation, and macrophage function. The in-silico data on its anticancer potential is intriguing and calls for further experimental validation. The well-documented effects of elaidic acid on DNA methylation and zinc homeostasis provide a foundation for understanding the potential long-term health consequences of trans fatty acid consumption. This technical guide serves as a starting point for researchers and professionals in drug development, highlighting the knowns and the areas requiring further exploration in the biological functions of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of elaidic acid on ABCA1 expression in raw 264.7 cells. Is it through PPAR-gamma? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The trans fatty acid elaidate affects the global DNA methylation profile of cultured cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Impact of Methyl Elaidate on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl elaidate (B1234055), the methyl ester of elaidic acid (a major trans fatty acid), has been the subject of considerable research due to its association with adverse effects on lipid metabolism, contributing to an increased risk of cardiovascular disease. This technical guide provides an in-depth analysis of the role of methyl elaidate in lipid metabolism, with a focus on its influence on cholesterol synthesis, fatty acid metabolism, and triacylglycerol accumulation. We present a synthesis of current research, including quantitative data from key studies, detailed experimental protocols, and visualizations of the primary signaling pathways and experimental workflows involved in investigating its metabolic effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the metabolic consequences of trans fatty acid consumption.

Introduction

Trans fatty acids (TFAs), primarily formed during the industrial hydrogenation of vegetable oils, are known to negatively impact lipid profiles by increasing low-density lipoprotein (LDL) cholesterol and decreasing high-density lipoprotein (HDL) cholesterol.[1] this compound, as the methyl ester of the most abundant dietary TFA, elaidic acid, is frequently utilized in research settings to investigate the molecular mechanisms underlying these effects. Upon cellular uptake, this compound is hydrolyzed to elaidic acid, which then enters various metabolic pathways. This guide will delve into the specific molecular consequences of elaidic acid on lipid homeostasis.

Role in Cholesterol Metabolism

Elaidic acid significantly upregulates the synthesis of cholesterol.[2] This is primarily achieved through the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) signaling pathway.[2][3]

The SREBP-2 Signaling Pathway

Elaidic acid is believed to activate the SREBP-2 pathway by lowering intracellular free cholesterol levels and reducing the sensitivity of the SREBP cleavage-activating protein (SCAP) to cholesterol.[3] This leads to the proteolytic cleavage of SREBP-2, releasing its active N-terminal fragment, which translocates to the nucleus and upregulates the transcription of genes involved in cholesterol biosynthesis.[4]

Quantitative Data: Gene Expression in Cholesterol Synthesis

Studies in HepG2 and HuH-7 cells have demonstrated a significant upregulation of genes involved in cholesterol biosynthesis following treatment with elaidic acid.

| Gene | Function | Fold Change (Elaidic Acid vs. Control) | Cell Line | Reference |

| HMGCS1 | HMG-CoA synthase 1 | Upregulated | HepG2 | [5] |

| HMGCR | HMG-CoA reductase | Upregulated | Hepa1-6 | [2] |

| MVD | Mevalonate diphosphate (B83284) decarboxylase | Upregulated | HepG2 | [5] |

| LSS | Lanosterol synthase | Upregulated | HepG2 | [5] |

| DHCR7 | 7-dehydrocholesterol reductase | Upregulated | Hepa1-6 | [2] |

Table 1: Upregulation of cholesterogenic genes by elaidic acid.

Role in Fatty Acid Metabolism

Elaidic acid also influences fatty acid metabolism, primarily by modulating the activity of SREBP-1c, a key transcription factor in lipogenesis.[6]

The SREBP-1c Signaling Pathway

In contrast to its cis-isomer oleic acid, which tends to inhibit the maturation of SREBP-1, elaidic acid does not show the same inhibitory effect. This leads to an increase in the nuclear form of SREBP-1c, which subsequently upregulates the expression of lipogenic genes.

Quantitative Data: Lipogenic Gene Expression

Treatment of HuH-7 cells with elaidic acid has been shown to increase the mRNA levels of several key lipogenic enzymes.

| Gene | Function | Fold Change (Elaidic Acid vs. Control) | Cell Line | Reference |

| SREBP-1c | Master regulator of lipogenesis | ~1.5-fold increase | HuH-7 | [7] |

| SCD1 | Stearoyl-CoA desaturase-1 | Increased | HuH-7 | [7] |

| FAS | Fatty acid synthase | Increased | HuH-7 | [7] |

| ACC | Acetyl-CoA carboxylase | Increased | HuH-7 | [7] |

Table 2: Upregulation of lipogenic genes by elaidic acid.

Fatty Acid Oxidation

Studies on rat mitochondria have indicated that the β-oxidation of elaidoyl-CoA is incomplete compared to its cis-isomer, oleoyl-CoA.[8] This is due to the accumulation of the metabolite 5-trans-tetradecenoyl-CoA, which is a poor substrate for long-chain acyl-CoA dehydrogenase.[8] This suggests that elaidic acid may be less efficiently utilized as an energy source.

Role in Triacylglycerol Metabolism

Elaidic acid is readily incorporated into triacylglycerols (TAGs), leading to their accumulation in hepatocytes.[9] This contributes to the cellular steatosis observed in non-alcoholic fatty liver disease (NAFLD).[10]

Quantitative Data: Triacylglycerol Accumulation

In HepG2 cells exposed to 100 µM of elaidic acid for 7 days, a significant accumulation in the triacylglycerol fraction was observed.[9]

| Fatty Acid | Accumulation in Triacylglycerol Fraction | Cell Line | Reference |

| Elaidic Acid | Higher degree of accumulation | HepG2-SF | [9] |

| Trans-vaccenic Acid | Lower degree of accumulation | HepG2-SF | [9] |

Table 3: Comparative accumulation of trans fatty acids in triacylglycerols.

Experimental Protocols

Cell Culture and Fatty Acid Treatment

This protocol describes a general procedure for treating cultured cells, such as HepG2, with this compound.

References

- 1. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]